![molecular formula C15H18N4O B2747449 N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 882226-97-3](/img/structure/B2747449.png)
N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
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Overview
Description
“N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine” is a chemical compound with the molecular formula C15H18N4O and a molecular weight of 270.33 . It is also known by its IUPAC name, 3-methyl-1-phenyl-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbaldehyde oxime .
Molecular Structure Analysis
The compound crystallizes with two molecules in the asymmetric unit with similar conformations . The dihedral angles between the planes of the central pyrazole ring and the pendant phenyl and pyrrole rings are 42.69 (8) and 51.88 (6)°, respectively, in the first molecule, and 54.49 (7) and 49.61 (9)°, respectively, in the second molecule .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 235-236°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of β-unsaturated isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation, showcasing its role in facilitating efficient chemical reactions (Ablajan & Xiamuxi, 2012). Similarly, research has demonstrated its application in synthesizing new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole, indicating its versatility in generating compounds with potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Formation of Complex Molecules
The compound's reactivity has been explored to synthesize complex molecules such as pyridine oxides and isoxazolines from 4-(2-oxoalkylidene)-pyrans, further expanding its applicability in organic synthesis (Crabbé, Haro, Rius, & Santos, 1975).
Development of Liquid Crystals
Research into the synthesis and mesomorphic properties of heterocyclic pyridine-based liquid crystals reveals the potential use of such compounds in creating materials with specific optical properties, where N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine derivatives could play a role (Ong, Ha, Yeap, & Lin, 2018).
Antioxidant and Antimicrobial Activities
A study on the microwave-assisted synthesis of pyrazolopyridines highlighted not only the efficient synthesis process but also evaluated the antioxidant, antitumor, and antimicrobial activities of the synthesized compounds, indicating the potential biomedical applications of derivatives of the compound (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Catalysis and Reaction Mechanisms
Further research has explored the catalytic roles and reaction mechanisms involving this compound derivatives, shedding light on their utility in synthesizing pharmacologically relevant compounds and studying their biological activities (Titi et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of dipeptidylpeptidase 4, an enzyme involved in glucose metabolism . This suggests that the compound may have an impact on metabolic pathways, particularly those related to glucose regulation.
Pharmacokinetics
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential role as a dipeptidylpeptidase 4 inhibitor , it may have antidiabetic effects by increasing the levels of incretin hormones, enhancing insulin secretion, and decreasing glucagon release.
properties
IUPAC Name |
(NE)-N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPQCDCWEZMGBC-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/O)N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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